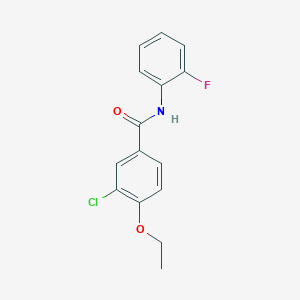![molecular formula C13H12N2O2S B5811857 methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B5811857.png)
methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate, also known as MMA, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields of research.
作用机制
The mechanism of action of methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, studies have shown that methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also demonstrated that methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate can reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
One advantage of using methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. However, one limitation of using methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate is its potential toxicity, as studies have shown that high doses of methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate can cause liver damage and other adverse effects.
未来方向
There are several potential future directions for research on methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate, including:
1. Further studies on the mechanism of action of methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate, in order to better understand its effects on the body.
2. Development of new synthetic methods for methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate, in order to improve its purity and reduce potential toxicity.
3. Investigation of the potential use of methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate in the treatment of other diseases, such as neurodegenerative disorders.
4. Studies on the pharmacokinetics and pharmacodynamics of methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate, in order to determine optimal dosing and administration routes.
5. Exploration of the potential use of methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate as a tool in chemical biology and drug discovery.
Conclusion:
Methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate is a synthetic compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate in various fields of research.
合成方法
Methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-methyl-4H-thiazolo[5,4-b]indole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methyl iodide to yield methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate.
科学研究应用
Methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate has been studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In pharmacology, methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate has been shown to have analgesic properties, with studies demonstrating its ability to reduce pain in animal models. In neuroscience, methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate has been shown to have neuroprotective properties, with studies demonstrating its ability to protect neurons from oxidative stress.
属性
IUPAC Name |
methyl 2-(2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-14-12-9-5-3-4-6-10(9)15(13(12)18-8)7-11(16)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUDHKIQZOTUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N(C3=CC=CC=C32)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)





![5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)
![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)